molecular formula C6HBr3N4O B14242492 Benzene, 2-azido-3,4,5-tribromo-1-nitroso- CAS No. 501665-21-0

Benzene, 2-azido-3,4,5-tribromo-1-nitroso-

Cat. No.: B14242492
CAS No.: 501665-21-0
M. Wt: 384.81 g/mol
InChI Key: OVLMPBBAFDVJFP-UHFFFAOYSA-N
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Description

Benzene, 2-azido-3,4,5-tribromo-1-nitroso- is a complex organic compound characterized by the presence of azido, tribromo, and nitroso functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-azido-3,4,5-tribromo-1-nitroso- typically involves multiple steps, starting with the nitration of benzene to introduce the nitroso group. This is followed by bromination to add the bromine atoms at the 3, 4, and 5 positions. Finally, the azido group is introduced through a substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the azido and nitroso groups.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-azido-3,4,5-tribromo-1-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitrobenzene derivatives, while reduction of the azido group can produce amines .

Scientific Research Applications

Benzene, 2-azido-3,4,5-tribromo-1-nitroso- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 2-azido-3,4,5-tribromo-1-nitroso- involves its reactive functional groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of these groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

CAS No.

501665-21-0

Molecular Formula

C6HBr3N4O

Molecular Weight

384.81 g/mol

IUPAC Name

4-azido-1,2,3-tribromo-5-nitrosobenzene

InChI

InChI=1S/C6HBr3N4O/c7-2-1-3(12-14)6(11-13-10)5(9)4(2)8/h1H

InChI Key

OVLMPBBAFDVJFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)N=[N+]=[N-])N=O

Origin of Product

United States

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